An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)piperidine hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)piperidine hydrochloride: Properties, Synthesis, and Applications
Introduction
The 4-(1H-imidazol-1-yl)piperidine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and life sciences industries. Its unique structural and electronic properties make it a versatile building block in the design of novel therapeutic agents across a spectrum of disease areas, including oncology, inflammation, and central nervous system disorders[1][2][3]. The hydrochloride salt, 4-(1H-imidazol-1-yl)piperidine hydrochloride, enhances the aqueous solubility and crystalline nature of the parent molecule, rendering it more suitable for formulation and handling in a research and development setting.
This technical guide provides an in-depth exploration of the core chemical properties, synthesis, and applications of 4-(1H-imidazol-1-yl)piperidine hydrochloride. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic deployment in modern drug discovery programs.
Physicochemical and Structural Properties
4-(1H-imidazol-1-yl)piperidine hydrochloride is a solid material under standard conditions. The molecule's architecture features a saturated piperidine ring connected to a planar, aromatic imidazole ring via a nitrogen-carbon bond at the 4-position of the piperidine. This linkage is crucial as it positions the imidazole ring for diverse molecular interactions while the piperidine nitrogen remains available for further functionalization.
The hydrochloride salt form is critical for its utility. Protonation of the basic piperidine nitrogen by hydrochloric acid significantly increases the compound's polarity and, consequently, its solubility in aqueous and polar protic solvents, which is a key consideration for biological assays and formulation studies.
| Property | Value | Source |
| CAS Number | 1023595-06-3 | [4][5] |
| Molecular Formula | C₈H₁₄ClN₃ | [4] |
| Molecular Weight | 187.67 g/mol | [4] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in water, methanol (predicted) | N/A |
| Storage Temperature | Inert atmosphere, Room Temperature | [ChemicalBook] |
Synthesis and Purification
The synthesis of 4-(1H-imidazol-1-yl)piperidine typically involves the formation of the C-N bond between the piperidine and imidazole rings. While specific literature for the direct synthesis of CAS 1023595-06-3 is sparse, a robust and logical synthetic strategy can be designed based on well-established chemical principles and analogous transformations found in patent literature for related structures[6].
A common and effective approach is the nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine ring with imidazole. To ensure selectivity and prevent undesired side reactions, the piperidine nitrogen is typically protected with a base-labile or acid-labile protecting group, such as a tert-butoxycarbonyl (Boc) group.
Logical Synthesis Workflow
Caption: Proposed synthetic workflow for 4-(1H-imidazol-1-yl)piperidine hydrochloride.
Expert Commentary on Synthesis
The choice of methanesulfonyl chloride (mesylate) in Step 1 is strategic; it converts the hydroxyl group into an excellent leaving group for the subsequent S(_N)2 reaction. In Step 2, sodium hydride is used as a strong base to deprotonate imidazole, forming the imidazolide anion, which is a potent nucleophile. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation without interfering with the nucleophile. The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously protonates the piperidine nitrogen to yield the desired hydrochloride salt.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
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Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL/g) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used without further purification.
Step 2: Synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF under nitrogen, add imidazole (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Add a solution of the crude mesylate from Step 1 (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 4-(1H-imidazol-1-yl)piperidine hydrochloride
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of methanol or dioxane.
-
Add a solution of HCl in dioxane (4 M, 3-5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
The product will typically precipitate out of the solution. If not, concentrate the mixture under reduced pressure.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Self-Validation: The identity and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
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Imidazole Protons: Three distinct signals are expected in the aromatic region (approx. δ 7.0-8.0 ppm). The proton at the C2 position of the imidazole ring will appear as a singlet, while the C4 and C5 protons will also be singlets (or narrow doublets depending on long-range coupling).
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Piperidine Protons:
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The proton at C4 (the attachment point to the imidazole) will be a methine proton, likely appearing as a multiplet shifted downfield (approx. δ 4.0-4.5 ppm) due to the adjacent nitrogen atom of the imidazole.
-
The axial and equatorial protons on the piperidine ring will give rise to complex multiplets in the aliphatic region (approx. δ 1.8-3.5 ppm).
-
-
N-H Proton: The proton on the piperidine nitrogen (as the hydrochloride salt) will likely be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
Applications in Medicinal Chemistry and Drug Discovery
The 4-(1H-imidazol-1-yl)piperidine moiety is a highly valued scaffold in drug design for several key reasons:
-
Hydrogen Bond Acceptor: The sp²-hybridized nitrogen atom in the imidazole ring is an excellent hydrogen bond acceptor, enabling strong interactions with biological targets such as kinases and GPCRs.
-
Versatile Linker: The piperidine ring provides a non-planar, conformationally flexible linker that can orient the imidazole group into deep binding pockets. The piperidine nitrogen also serves as a convenient attachment point for building out larger molecules, often connecting to other pharmacophoric elements.
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Improved Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated to form salts, which generally improves aqueous solubility and crystallinity, favorable properties for drug candidates.
While a specific marketed drug featuring this exact isomer remains elusive, the broader class of imidazolyl-piperidine derivatives has shown significant promise in various therapeutic areas, including as anti-inflammatory agents and c-Myc inhibitors[2][3]. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent inhibitors of NO and TNF-α production[3].
Logical Role in Drug Design
Sources
- 1. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1023595-06-3 4-(1H-imidazol-1-yl)piperidine hydrochloride [chemsigma.com]
- 5. 4-(1H-IMidazol-1-yl)piperidine hydrochloride | 1023595-06-3 [amp.chemicalbook.com]
- 6. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]








